Saframycin E

Description

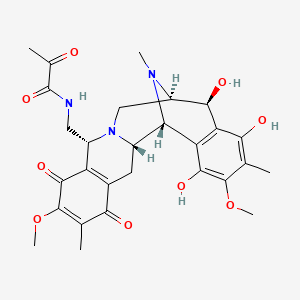

Structure

2D Structure

3D Structure

Properties

CAS No. |

66082-31-3 |

|---|---|

Molecular Formula |

C28H33N3O9 |

Molecular Weight |

555.6 g/mol |

IUPAC Name |

2-oxo-N-[[(1R,2S,10R,13R,14S)-14,16,19-trihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |

InChI |

InChI=1S/C28H33N3O9/c1-10-21(33)13-7-14-20-18-19(22(34)11(2)27(40-6)25(18)37)23(35)16(30(20)4)9-31(14)15(8-29-28(38)12(3)32)17(13)24(36)26(10)39-5/h14-16,20,23,34-35,37H,7-9H2,1-6H3,(H,29,38)/t14-,15-,16+,20-,23+/m0/s1 |

InChI Key |

APNOKSAARSYAPV-QOTHJRBRSA-N |

Isomeric SMILES |

CC1=C(C2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4C[C@H]([C@H]2O)N3C)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |

Canonical SMILES |

CC1=C(C2=C(C3C4CC5=C(C(N4CC(C2O)N3C)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |

Synonyms |

saframycin E |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Isolation of Saframycin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saframycin E, a member of the tetrahydroisoquinoline class of antibiotics, was first identified as part of a complex of related metabolites produced by the bacterium Streptomyces lavendulae. This document provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound. Detailed experimental protocols for the fermentation of the producing organism and the subsequent extraction and purification of the compound are presented. All available quantitative and physicochemical data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes a visual representation of the isolation and purification workflow to facilitate a deeper understanding of the process.

Discovery of this compound

This compound was discovered in 1977 by Arai and his colleagues as one of five related antibiotics—Saframycins A, B, C, D, and E—isolated from the culture broth of Streptomyces lavendulae strain No. 314.[1] This discovery was the result of screening for antimicrobial agents produced by actinomycetes. The producing organism, Streptomyces lavendulae, is a Gram-positive, filamentous bacterium known for its ability to produce a wide array of biologically active secondary metabolites.[1]

Fermentation Protocol for this compound Production

The production of the Saframycin complex, including this compound, is achieved through submerged fermentation of Streptomyces lavendulae No. 314. The following protocol is based on the initial discovery and subsequent studies on Saframycin production.

2.1. Culture Medium and Conditions

A suitable fermentation medium for the production of Saframycins consists of:

-

Glucose: 5 g/L

-

Soluble Starch: 5 g/L

-

Polypepton: 10 g/L

-

Meat Extract: 5 g/L

-

NaCl: 3 g/L

The pH of the medium is adjusted to 7.0 before sterilization.

2.2. Inoculum Preparation

An inoculum is prepared by growing Streptomyces lavendulae No. 314 in a suitable seed medium in shake flasks for 32 hours.

2.3. Fermentation Process

The production fermentation is carried out in aerated jar fermenters. Approximately 1% of the seed culture is used to inoculate the fermentation medium. The fermentation is conducted at 27°C with aeration. The production of Saframycins typically begins after the initial growth phase of the microorganism.

Isolation and Purification of this compound

This compound is isolated from the culture broth along with the other Saframycin congeners. The separation and purification process involves solvent extraction and chromatographic techniques.

3.1. Extraction

After fermentation, the culture broth is filtered to remove the mycelia. The filtrate is then extracted with an equal volume of ethyl acetate at a pH of 7.5. This process is repeated to ensure maximum recovery of the Saframycin complex into the organic phase. The combined ethyl acetate extracts are then concentrated under vacuum to yield a crude mixture of Saframycins.

3.2. Chromatographic Separation

The crude extract containing the mixture of Saframycins A, B, C, D, and E is separated using thin-layer chromatography (TLC).

-

Stationary Phase: Silica gel plates (Kiesel gel 60F 254)

-

Mobile Phase: A solvent system of ethyl acetate - benzene (2:1, v/v)

The separation of the different Saframycins is visualized under ultraviolet (UV) light and by using Dragendorff's reagent. Each compound exhibits a distinct retention factor (Rf) value, allowing for their separation and subsequent isolation.

Experimental Workflow: Isolation and Purification of this compound

Quantitative and Physicochemical Data

The initial characterization of this compound provided key physicochemical data that distinguishes it from its congeners.

| Property | Value | Reference |

| Molecular Formula | C28H33N3O9 | [1] |

| Molecular Weight | 555.57 g/mol | [1] |

| Appearance | Yellow Powder | [1] |

| Melting Point | 133 - 136 °C | [1] |

| Optical Rotation | [α]D20 +16.5° (c 0.5, CHCl3) | [1] |

| TLC Rf Value | 0.01 (Ethyl acetate:Benzene 2:1) | [1] |

Spectroscopic Data

The structural elucidation of this compound was supported by the following spectroscopic data:

| Spectroscopic Technique | Key Observations | Reference |

| UV-Vis (MeOH) | λmax (log ε): 225 (4.38), 268 (4.25), 370 (3.65) nm | [1] |

| Infrared (KBr) | νmax: 3400, 1730, 1680, 1650, 1620 cm-1 | [1] |

Detailed 1H and 13C NMR and high-resolution mass spectrometry data for this compound are not extensively available in the initial discovery literature but can be inferred from the structural elucidation of related Saframycins.

Biological Activity and Mechanism of Action

Saframycins, as a class of compounds, are known for their potent antitumor and antimicrobial activities. Their mechanism of action is believed to involve the inhibition of nucleic acid synthesis through interaction with DNA. While specific signaling pathways affected uniquely by this compound are not detailed in the initial reports, it is presumed to share a similar mode of action with the more extensively studied Saframycin A. This involves the formation of an adduct with the minor groove of the DNA helix, leading to the inhibition of DNA replication and transcription.

Conclusion

The discovery and isolation of this compound from Streptomyces lavendulae laid the groundwork for further investigation into the therapeutic potential of this class of natural products. The detailed protocols for its production and purification, along with its initial characterization, provide a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and microbial biotechnology. Further studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and to explore its potential as a therapeutic agent.

References

Technical Guide to Saframycin Production by Streptomyces lavendulae

For Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive technical overview of the production of saframycins by Streptomyces lavendulae. While the query specifically requested information on Saframycin E, the available scientific literature overwhelmingly focuses on the biosynthesis, regulation, and production of its congener, Saframycin A. The molecular formula for this compound is C₂₈H₃₃N₃O₉, and for Saframycin A is C₂₉H₃₀N₄O₈. Given that they are produced by the same organism and belong to the same family of tetrahydroisoquinoline antibiotics, their biosynthetic pathways and production protocols are expected to be highly analogous. Therefore, this guide will detail the processes for Saframycin A as a robust and well-documented model for producing saframycins, including this compound, in Streptomyces lavendulae.

Overview of Saframycin Biosynthesis

Saframycins are complex antibiotics characterized by a dense pentacyclic core derived from amino acid precursors. The biosynthesis of the saframycin backbone is orchestrated by a nonribosomal peptide synthetase (NRPS) system.[1][2] The core scaffold is assembled from two modified L-tyrosine units, one L-alanine, and one L-glycine.[2][3] The biosynthetic gene cluster for Saframycin A in Streptomyces lavendulae NRRL 11002 has been identified and spans a 62-kb region containing 30 distinct genes.[1] This cluster encodes the NRPS machinery, tailoring enzymes for oxidation and methylation, regulatory proteins, and resistance mechanisms.[1]

The regulation of antibiotic production in Streptomyces is intricate, involving cluster-situated regulators (CSRs) and small molecule signals. In S. lavendulae, the gamma-butyrolactone molecule IM-2 is known to control the production of other antibiotics, suggesting a complex regulatory network that likely also influences saframycin synthesis.

Proposed Biosynthetic Pathway

The assembly begins with the modification of L-tyrosine precursors, followed by their sequential condensation with L-alanine and L-glycine by the NRPS modules SfmA, SfmB, and SfmC.[1] A series of tailoring reactions, including oxidations, methylations, and cyclizations, then forms the mature pentacyclic core. The final steps involve modifications to the side chain, which is a key point of variability among different saframycin analogues.[1][3]

Caption: Proposed biosynthetic pathway for Saframycin A in S. lavendulae.

Data Presentation: Production Parameters

Quantitative data for optimizing saframycin production has been established primarily for Saframycin A. These parameters provide a robust starting point for the production of this compound.

Table 1: Fermentation Media and Conditions

| Parameter | Value / Composition | Reference |

| Organism | Streptomyces lavendulae NRRL 11002 (strain 314) | [1] |

| Spore Plate Medium | YSA (0.1% Yeast, 0.5% Soluble Starch, 1.5% Agar, pH 7.5) | [1] |

| Fermentation Medium | 0.1% Glucose, 1% Soluble Starch, 0.5% NaCl, 0.1% K₂HPO₄, 0.5% Casein Acid Hydrolysate, 0.5% Meat Extract, pH 7.0 | [1] |

| Incubation Temp. | 27 °C | [1] |

| Agitation | 250 rpm | [1] |

| Incubation Time | 30 - 36 hours for seed culture | [1] |

| Optimal pH for Stability | Maintain < 5.5 after peak production to prevent degradation | [4] |

Table 2: Production Yield Optimization Strategies for Saframycin A

| Strategy | Details | Outcome | Reference |

| Precursor Feeding | Supplementation with L-tyrosine and L-methionine | Improvement in yield | [4] |

| Cyanide Addition | Addition of NaCN to the culture broth post-fermentation | Converts precursor Saframycin S to Saframycin A, significantly increasing potency | [4] |

| pH Control | Maintaining pH below 5.5 after peak production | Prevents drastic degradation of Saframycin A | [4] |

| Combined Approach | All of the above strategies applied in concert | ~1,000-fold increase in Saframycin A production compared to parental level | [4] |

Experimental Protocols

The following protocols are based on established methods for the fermentation, extraction, and purification of Saframycin A and are adaptable for other saframycin congeners.

Protocol for Fermentation

-

Spore Culture Preparation: Inoculate a YSA plate with a spore suspension (1.0 × 10⁶ to 1.0 × 10⁷ spores/ml) of S. lavendulae. Incubate at 27°C for 7 days until sporulation is evident.

-

Seed Culture: Transfer a piece of the sporulated agar into a 500-ml flask containing 50 ml of the specified fermentation medium.

-

Incubation: Incubate the flask at 27°C on a rotary shaker at 250 rpm for 30 to 36 hours.

-

Production Culture: Use the seed culture to inoculate the main production-scale fermenter containing the same medium. Continue incubation under the same conditions. Monitor production via analytical methods (e.g., HPLC).

Protocol for Extraction and Initial Purification

-

Harvesting: After the fermentation period (typically 3-5 days), filter the culture broth to separate the mycelia from the supernatant.

-

Precursor Conversion (for Saframycin A): Adjust the pH of the filtered broth to 6.8. Add KCN to a final concentration of 1 mM and incubate at 35°C for 30 minutes. This step converts the precursor Saframycin S into the more stable and potent Saframycin A.

-

Solvent Extraction: Extract the aqueous broth three times with an equal volume of ethyl acetate.

-

Concentration: Combine the organic extracts and concentrate them to a small volume in vacuo.

Protocol for Chromatographic Purification

-

Silica Gel Chromatography: Apply the concentrated extract to a silica gel column.

-

Elution: Elute the column with a suitable solvent system. A common system for saframycins is a chloroform-ethanol gradient.

-

Fraction Collection: Collect fractions and analyze them for the presence of the target saframycin using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Further Purification (TLC): For higher purity, pool the active fractions, concentrate, and perform preparative TLC using a solvent system such as chloroform-ethanol (1:1). Scrape the corresponding band and elute the compound with a suitable solvent.

Protocol for Analytical Quantification

-

Method: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for saframycin analysis.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is effective.

-

Detection: UV detection at approximately 270 nm is suitable for the saframycin chromophore.[5]

-

Quantification: Create a standard curve using a purified reference standard of the target saframycin to quantify the concentration in extracts and fermentation broth. Mass spectrometry (LC-MS) should be used for confirmation of identity.[5]

Mandatory Visualizations

Experimental Workflow Diagram

This diagram outlines the major steps from culture inoculation to the final purified product.

Caption: General experimental workflow for saframycin production and purification.

Regulatory Influences Diagram

This diagram illustrates the hierarchical control of antibiotic synthesis in Streptomyces.

Caption: Hierarchical regulation of saframycin biosynthesis in Streptomyces.

References

- 1. The structure of a novel antitumor antibiotic, saframycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and structural elucidation of new saframycins Y3, Yd-1, Yd-2, Ad-1, Y2b and Y2b-d - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Saframycin E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Saframycin E, a member of the tetrahydroisoquinoline family of antibiotics. These compounds, produced by the bacterium Streptomyces lavendulae, are of significant interest due to their potent antitumor properties. This document details the genetic basis, enzymatic machinery, and chemical transformations that lead to the production of this compound, with a focus on the core biosynthetic pathway and the specific tailoring reactions that differentiate it from other saframycins.

Introduction to Saframycins

Saframycins are a group of structurally related antibiotics characterized by a complex, densely functionalized pentacyclic framework.[1] Saframycin A is the most studied member of this family and serves as a model for understanding the biosynthesis of its congeners, including this compound.[2] The core structure of these molecules is derived from the assembly of amino acid precursors via a nonribosomal peptide synthetase (NRPS) system.[2][3] The potent bioactivity of saframycins stems from their ability to alkylate DNA, leading to inhibition of DNA and RNA synthesis.[3]

The Core Biosynthetic Pathway of Saframycins

The biosynthesis of the saframycin scaffold is orchestrated by a dedicated gene cluster in Streptomyces lavendulae. This cluster encodes all the necessary enzymes for the synthesis of the core structure and its subsequent modifications.

The Saframycin Gene Cluster

The biosynthetic gene cluster for saframycins has been identified and characterized, revealing a set of genes responsible for the synthesis of the molecular backbone, tailoring of the core structure, regulation, and self-resistance.[3] A summary of the key genes and their putative functions is provided in Table 1.

Table 1: Key Genes in the Saframycin Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Proposed Function |

| sfmA | Nonribosomal peptide synthetase (NRPS) - Module 1 (Alanine activation) |

| sfmB | Nonribosomal peptide synthetase (NRPS) - Module 2 (Glycine activation) |

| sfmC | Nonribosomal peptide synthetase (NRPS) - Module 3 (Tyrosine derivative activation and cyclization) |

| sfmD | Heme-dependent peroxygenase (Tyrosine hydroxylation) |

| sfmM2 | Methyltransferase (C-methylation of tyrosine) |

| sfmM3 | Methyltransferase (O-methylation of tyrosine) |

| sfmO1 | Putative oxidoreductase |

| sfmO2 | FAD-dependent monooxygenase (Oxidation of Ring A) |

| sfmO3 | Putative cytochrome P450 hydroxylase |

| sfmO4 | Cytochrome P450 hydroxylase (Oxidation of Ring E) |

This table is a summary of information from the characterization of the Saframycin A gene cluster and may not be exhaustive for all saframycin congeners.

Assembly of the Saframycin Core

The core of the saframycin molecule is a tetrapeptide assembled by a multi-modular NRPS system encoded by the sfmA, sfmB, and sfmC genes.[3] The biosynthesis initiates with the formation of a unique non-proteinogenic amino acid, 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), which serves as a key building block.

The overall workflow for the core biosynthesis is as follows:

The NRPS machinery assembles the precursors in a stepwise manner:

-

Module 1 (SfmA): Activates and incorporates an alanine residue.

-

Module 2 (SfmB): Activates and incorporates a glycine residue.

-

Module 3 (SfmC): Activates and incorporates two molecules of the modified tyrosine derivative, 3h5mOmTyr. This module also catalyzes the cyclization reactions to form the characteristic pentacyclic core of the saframycins.

Biosynthesis of this compound: The Tailoring Steps

This compound is distinguished from Saframycin A by specific modifications to the core structure. A comparison of their chemical structures reveals the key differences that are introduced by tailoring enzymes.

Structural Comparison of Saframycin A and this compound

Saframycin A possesses a pyruvic acid side chain and a nitrile group. In contrast, this compound features a hydroxyl group at the C-21 position instead of a nitrile group and a different side chain.

Proposed Tailoring Reactions for this compound Biosynthesis

Based on the structural differences and the putative functions of the tailoring enzymes in the saframycin gene cluster, the following enzymatic steps are proposed for the conversion of a common precursor to this compound:

The formation of this compound likely involves:

-

Oxidation of the aromatic rings: The FAD-dependent monooxygenase SfmO2 is responsible for the oxidation of Ring A, and the cytochrome P450 hydroxylase SfmO4 is proposed to oxidize Ring E.

-

Hydroxylation at C-21: The conversion of the precursor to include a hydroxyl group at the C-21 position is a key step in this compound biosynthesis. The specific enzyme responsible for this hydroxylation has not been definitively identified but is likely one of the uncharacterized oxidoreductases within the gene cluster.

Quantitative Data

Quantitative data on the production of individual saframycin congeners is limited in the available literature. Most studies have focused on optimizing the overall yield of Saframycin A. However, it is known that Streptomyces lavendulae produces a mixture of saframycins, with the relative abundance of each congener being dependent on the fermentation conditions.

Table 2: Production of Saframycins by Streptomyces lavendulae

| Saframycin Congener | Production Status | Quantitative Yield Data |

| Saframycin A | Major product | Up to 1 g/L with optimized fermentation |

| Saframycin B | Co-produced with Saframycin A | Not reported |

| Saframycin C | Co-produced with Saframycin A | Not reported |

| Saframycin D | Co-produced with Saframycin A | Not reported |

| This compound | Co-produced with Saframycin A | Not reported |

Further research is required to quantify the specific yields of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the saframycin biosynthetic pathway.

Gene Knockout Studies

Gene knockout experiments are crucial for determining the function of specific genes in a biosynthetic pathway. A common method for creating gene deletions in Streptomyces involves the use of a temperature-sensitive shuttle vector like pKC1139.

Workflow for Gene Knockout in Streptomyces lavendulae

In Vitro Enzyme Assays: ATP-PPi Exchange Assay

The substrate specificity of the adenylation (A) domains of the NRPS enzymes is determined using an ATP-pyrophosphate (PPi) exchange assay. This assay measures the amino acid-dependent formation of ATP from AMP and PPi.

Protocol for ATP-PPi Exchange Assay

-

Reaction Mixture Preparation:

-

Tris-HCl buffer (pH 8.0)

-

Purified A-domain-containing protein

-

ATP

-

Radio-labeled pyrophosphate ([³²P]PPi)

-

MgCl₂

-

Dithiothreitol (DTT)

-

Specific amino acid substrate

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Quenching: Stop the reaction by adding a solution of activated charcoal in tetrasodium pyrophosphate and perchloric acid.

-

Detection: The charcoal binds the newly formed [³²P]ATP. The amount of radioactivity is then measured using a scintillation counter to determine the enzyme activity.

Conclusion

The biosynthesis of this compound is a complex process that relies on the coordinated action of a suite of enzymes encoded within a dedicated gene cluster in Streptomyces lavendulae. The core pentacyclic structure is assembled by a nonribosomal peptide synthetase system, followed by a series of tailoring reactions, including oxidations and a key hydroxylation at the C-21 position, to yield the final this compound molecule. While the general pathway is understood, further research is needed to fully characterize the specific tailoring enzymes involved in generating the diversity of saframycin congeners and to quantify their production levels. The methodologies outlined in this guide provide a framework for future investigations aimed at elucidating these remaining questions and harnessing the biosynthetic machinery for the production of novel, potent antitumor agents.

References

- 1. The structure of a novel antitumor antibiotic, saframycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the saframycin A gene cluster from Streptomyces lavendulae NRRL 11002 revealing a nonribosomal peptide synthetase system for assembling the unusual tetrapeptidyl skeleton in an iterative manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies of a Potent Antitumor Antibiotic: A Technical Guide to the Mechanism of Action of Saframycin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin E belongs to the tetrahydroisoquinoline family of antibiotics, a class of natural products renowned for their potent antitumor activities. Isolated from Streptomyces lavendulae, these compounds have garnered significant interest within the scientific community for their unique mode of action, which primarily involves the covalent modification of DNA and subsequent inhibition of crucial cellular processes. This technical guide provides an in-depth exploration of the mechanism of action of this compound, drawing upon the extensive research conducted on the Saframycin family, particularly its well-studied analogue, Saframycin A. While specific data for this compound is limited, the conserved structural features and consistent biological activities across the family allow for a robust inferential understanding of its molecular interactions and cellular consequences. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of DNA-targeting agents and the development of novel cancer therapeutics.

Core Mechanism of Action: DNA Alkylation and Transcription Inhibition

The primary mechanism of action of this compound, like other members of its class, is the alkylation of DNA, which leads to the formation of covalent adducts and a cascade of downstream cellular events. This process can be dissected into several key steps:

-

Reductive Activation: this compound possesses a quinone moiety that undergoes intracellular reduction. This bioactivation is a critical step, transforming the relatively stable molecule into a highly reactive intermediate.

-

Formation of an Electrophilic Iminium Ion: Following reduction, the molecule is primed for the elimination of a side chain, leading to the formation of a reactive electrophilic iminium ion.

-

Covalent Adduct Formation with DNA: The generated iminium ion is a potent electrophile that readily attacks nucleophilic sites on DNA. The primary target for this alkylation is the N7 position of guanine residues. This results in the formation of a stable, covalent Saframycin-DNA adduct.

-

Inhibition of Macromolecular Synthesis: The presence of these bulky adducts on the DNA template profoundly interferes with the progression of enzymes involved in DNA replication and, most notably, transcription. The distortion of the DNA helix and the physical obstruction prevent RNA polymerase from synthesizing messenger RNA (mRNA), leading to a global inhibition of transcription. This ultimately results in the cessation of protein synthesis and the induction of cell death.

Figure 1: Core mechanism of action of this compound.

Data Presentation: Cytotoxicity of Saframycin Analogues

| Compound | Key Structural Feature | Relative Cytotoxicity (vs. Saframycin A) | IC50 (L1210 cells) | Reference |

| Saframycin A | α-cyanoamine group | High | 0.02 µg/mL | [1][2] |

| Saframycin C | Lacks α-cyanoamine group | Low | 1.0 µg/mL | [1][2] |

| Saframycin S | Modified side chain | Moderate | Not specified | [1] |

| 25-dihydrosaframycin A | Reduced side chain | Lower than Saframycin A | Not specified | [1] |

Note: The data presented is for Saframycin analogues and is intended to provide a comparative context for the likely potency of this compound. The absence of the α-cyanoamine group in Saframycin C significantly reduces its activity, highlighting the critical role of this functional group in the formation of the reactive iminium ion and subsequent DNA alkylation.

Experimental Protocols

DNA Footprinting Assay (DNase I)

This method is used to identify the specific DNA sequences where this compound binds.

Methodology:

-

Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive or fluorescent tag.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for covalent adduct formation. A control reaction without this compound is also prepared.

-

DNase I Digestion: The DNA-Saframycin E complexes and the control DNA are subjected to limited digestion with DNase I. This enzyme cleaves the DNA backbone at sites not protected by the bound ligand.

-

Analysis: The resulting DNA fragments are denatured and separated by size using polyacrylamide gel electrophoresis. The binding sites of this compound are identified as "footprints," which are regions of the gel where the DNA has been protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to the control lane.

Figure 2: Experimental workflow for DNase I footprinting.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vitro Transcription Assay

This assay directly measures the inhibitory effect of this compound on RNA synthesis.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing a DNA template with a specific promoter, RNA polymerase, and ribonucleotide triphosphates (rNTPs), one of which is radioactively labeled (e.g., [α-³²P]UTP).

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.

-

Transcription Reaction: The reaction is incubated at 37°C to allow transcription to occur.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized RNA transcripts are precipitated.

-

Analysis: The precipitated RNA is separated by gel electrophoresis, and the radiolabeled transcripts are visualized by autoradiography. The intensity of the bands corresponds to the amount of RNA synthesized, allowing for the quantification of transcription inhibition by this compound.

Signaling Pathways Activated by this compound-Induced DNA Damage

The formation of this compound-DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to either repair the damage and allow cell survival or, if the damage is too severe, induce programmed cell death (apoptosis).

ATM/ATR-Mediated Checkpoint Activation

The primary sensors of DNA damage, particularly the type of bulky adducts formed by this compound, are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

-

ATM Activation: ATM is primarily activated by DNA double-strand breaks, which can be a secondary consequence of replication fork collapse at the site of a this compound adduct.

-

ATR Activation: ATR is activated by regions of single-stranded DNA (ssDNA) that are coated with Replication Protein A (RPA). These ssDNA regions can arise from the uncoupling of helicase and polymerase activity at a replication fork stalled by a DNA adduct.

Once activated, ATM and ATR phosphorylate a multitude of downstream targets to orchestrate the cellular response.

Figure 3: DNA Damage Response (DDR) pathway activated by this compound.

p53-Dependent Apoptosis

The tumor suppressor protein p53 is a central player in the response to DNA damage. Following activation by ATM and ATR, p53 is stabilized and activated as a transcription factor. Activated p53 induces the expression of genes involved in:

-

Cell Cycle Arrest: p21, which inhibits cyclin-dependent kinases (CDKs) to halt the cell cycle and provide time for DNA repair.

-

DNA Repair: Genes encoding proteins involved in various DNA repair pathways.

-

Apoptosis: Pro-apoptotic proteins such as BAX and PUMA, which trigger the intrinsic apoptotic pathway if the DNA damage is irreparable.

Figure 4: p53-mediated signaling in response to this compound.

Conclusion

The mechanism of action of this compound is a multifaceted process initiated by the covalent alkylation of DNA. This primary event triggers a cascade of cellular responses, most notably the inhibition of transcription and the activation of the DNA Damage Response pathway. The ultimate fate of the cell, whether it undergoes cell cycle arrest and repair or commits to apoptosis, is dependent on the extent of DNA damage and the integrity of its cellular signaling networks. A thorough understanding of these intricate mechanisms is paramount for the rational design of novel Saframycin-based analogues with improved therapeutic indices and for the development of combination therapies that can potentiate their antitumor efficacy. Further research is warranted to elucidate the specific quantitative parameters of this compound's interaction with its molecular targets and to explore its effects on a broader range of cellular signaling pathways.

References

Saframycin E: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin E is a member of the saframycin family of antibiotics, a group of potent antitumor and antibacterial compounds originally isolated from the fermentation broth of Streptomyces lavendulae. These molecules are characterized by a complex pentacyclic isoquinolinequinone core structure, which is central to their biological activity. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action. Due to the limited availability of specific experimental data for this compound in public literature, this guide also incorporates comparative data from closely related saframycin analogues to provide a comprehensive context for researchers.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. Where specific experimental data is not available, calculated values or data from closely related analogues are provided for reference.

Core Properties

| Property | Value | Source/Method |

| Molecular Formula | C₂₈H₃₃N₃O₉ | PubChem CID: 125228[1] |

| Molecular Weight | 567.58 g/mol | Calculated |

| Appearance | Yellowish solid (presumed) | Inferred from related compounds |

| Melting Point | Data not available | - |

Solubility

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble[2] |

| Methanol | Data not available |

| Chloroform | Data not available |

| Water | Data not available |

Comparative Physicochemical Data of Saframycins

To provide a broader context, the following table compares the known properties of this compound with other members of the saframycin family.

| Saframycin Analogue | Molecular Formula | Molecular Weight ( g/mol ) | Key Remarks |

| Saframycin A | C₂₉H₃₀N₄O₈ | 562.57 | [M+H]⁺ ion at m/z 563.0[3] |

| Saframycin B | C₂₈H₃₁N₃O₈ | 537.56 | -[4] |

| Saframycin D | C₂₈H₃₁N₃O₉ | 553.56 | Soluble in DMSO[2] |

| This compound | C₂₈H₃₃N₃O₉ | 567.58 | |

| Saframycin F | C₂₉H₃₀N₄O | 578.57 | - |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces lavendulae

The following is a generalized protocol for the isolation and purification of the saframycin complex, from which this compound can be separated. This protocol is based on methodologies reported for the saframycin family.[5]

-

Fermentation:

-

Inoculate a suitable production medium with a high-yielding strain of Streptomyces lavendulae.

-

Incubate the culture under optimal conditions (e.g., 27-30°C, with shaking) for a period of 5-7 days to allow for the production of secondary metabolites, including saframycins.

-

-

Extraction:

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Adjust the pH of the supernatant to alkaline (pH 8-9) to ensure the saframycins are in their free base form.

-

Perform a liquid-liquid extraction of the supernatant with an organic solvent such as ethyl acetate. The saframycin complex will partition into the organic phase.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

-

Chromatographic Separation:

-

Subject the crude extract to column chromatography on a silica gel stationary phase.

-

Elute the column with a gradient of a non-polar to a polar solvent system (e.g., a mixture of chloroform and methanol).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with UV visualization.

-

Pool fractions containing compounds with similar Rf values to known saframycin standards.

-

Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

Figure 1. General workflow for the isolation and purification of this compound.

Physicochemical Characterization

High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength around 270 nm is effective for the saframycin chromophore.[3][6]

-

Analysis: The retention time of the peak corresponding to this compound can be used for identification, and the peak area can be used for quantification against a standard curve.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is a suitable method for these types of molecules.

-

Analysis: High-resolution mass spectrometry can be used to confirm the elemental composition by providing a highly accurate mass measurement. The expected [M+H]⁺ ion for this compound would be approximately m/z 568.22.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Techniques: ¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃, should be used.

-

Analysis: The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure.

Mechanism of Action

The biological activity of saframycins is primarily attributed to their ability to interact with DNA. While a specific signaling pathway for this compound has not been extensively detailed, the general mechanism of action for the saframycin family involves the alkylation of DNA, leading to an inhibition of DNA and RNA synthesis and ultimately inducing apoptosis in cancer cells.

The proposed mechanism involves the reductive activation of the quinone moiety of the saframycin core. This activation facilitates the formation of a covalent bond with the guanine bases in the minor groove of the DNA double helix. This DNA alkylation disrupts the normal cellular processes of replication and transcription.

Figure 2. Proposed mechanism of action for this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its physicochemical properties and the experimental methodologies required for its study. While specific data for this compound remains to be fully elucidated in the public domain, the comparative data from its analogues offer valuable insights for researchers. Further investigation into its precise biological activities and mechanism of action will be crucial for unlocking its full therapeutic potential.

References

- 1. This compound | C28H33N3O9 | CID 125228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Saframycin B | C28H31N3O8 | CID 171748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of lavendamycin, a new antibiotic from Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Saframycin E: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Core Biological Functions, Experimental Evaluation, and Signaling Interactions of a Promising Antitumor Antibiotic

Introduction

Saframycin E, a member of the tetrahydroisoquinoline class of antibiotics, represents a compound of significant interest in the field of oncology and drug development. As a naturally occurring bioactive molecule, its structural complexity and potent biological activity have prompted investigations into its potential as an anticancer agent. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative data, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising compound.

Core Biological Activity and Mechanism of Action

The primary mechanism of action for the saframycin family of antibiotics, including this compound, is the covalent alkylation of DNA. This interaction with the genetic material disrupts essential cellular processes such as transcription and replication, ultimately leading to cytotoxicity in rapidly dividing cancer cells.

The key structural feature responsible for this activity is the α-cyanoamine group. In a reducing intracellular environment, this group is lost, leading to the formation of a reactive electrophilic iminium ion. This ion then acts as an alkylating agent, forming a covalent bond with the N2 position of guanine bases in the minor groove of the DNA double helix.[1][2] This DNA alkylation is a critical step in the cytotoxic cascade initiated by this compound.

While direct covalent DNA modification is a major component of its activity, studies on the related Saframycin A suggest a broader impact on cellular processes. Transcriptional profiling of yeast cells treated with Saframycin A revealed significant changes in the expression of genes involved in key metabolic and stress-response pathways. Notably, there was an upregulation of genes related to glycolysis, oxidative stress, and protein degradation. Conversely, genes encoding histones, biosynthetic enzymes, and cellular import machinery were repressed.[3] Interestingly, these studies did not show a significant impact on the expression of genes involved in DNA damage repair pathways, suggesting a complex cellular response to saframycin treatment that extends beyond a simple DNA damage signal.[3]

Quantitative Biological Data

Table 1: Cytotoxicity Data for Saframycin A

| Compound | Organism/Cell Line | Assay | IC50 (µM) | Reference |

| Saframycin A | Saccharomyces cerevisiae (CCY333) | Growth Inhibition | 0.9 | [3] |

Experimental Protocols

The evaluation of the biological activity of this compound involves a range of standard and specialized laboratory techniques. The following sections detail the methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

-

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader (570 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Observe the formation of formazan crystals.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.[4][5][6]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7][8][9][10][11]

-

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and quadrants.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).[7][8][9][10][11]

-

DNA Binding Assay (Fluorescence Spectroscopy)

The interaction of this compound with DNA can be monitored using fluorescence spectroscopy. Many DNA-binding molecules exhibit a change in their fluorescent properties upon binding to DNA.

-

Materials:

-

This compound

-

Calf thymus DNA (or a specific oligonucleotide sequence)

-

Buffer (e.g., Tris-HCl with NaCl)

-

Fluorometer

-

-

Procedure:

-

Prepare a solution of this compound of known concentration in the buffer.

-

Record the fluorescence emission spectrum of the this compound solution.

-

Prepare a stock solution of DNA and determine its concentration accurately (e.g., by UV absorbance at 260 nm).

-

Titrate the this compound solution with increasing concentrations of DNA.

-

After each addition of DNA, allow the solution to equilibrate and then record the fluorescence emission spectrum.

-

Monitor the changes in fluorescence intensity and/or wavelength of maximum emission.

-

The binding constant can be determined by analyzing the changes in fluorescence as a function of DNA concentration using appropriate binding models (e.g., the Scatchard plot).[12]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Computer simulation of the binding of saframycin A to d (GATGCATC)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Apoptosis Protocols | USF Health [health.usf.edu]

- 11. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

Unraveling the Antitumor Potential of Saframycin E Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin E, a member of the tetrahydroisoquinoline family of antibiotics, and its synthetic analogs have emerged as a promising class of compounds with potent antitumor properties. These molecules exert their cytotoxic effects through unique mechanisms of action, distinct from many conventional chemotherapeutic agents. This technical guide provides an in-depth overview of the antitumor properties of this compound analogs, focusing on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Data Presentation: In Vitro and In Vivo Antitumor Activity

The antitumor efficacy of this compound analogs has been evaluated across a range of cancer cell lines and in preclinical animal models. The following tables summarize the key quantitative data from these studies, providing a comparative analysis of their potency.

Table 1: In Vitro Cytotoxicity of Saframycin Analogs

| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| Saframycin A | L1210 | Mouse Leukemia | 0.002 | [1] |

| Saframycin C | L1210 | Mouse Leukemia | 0.1 | [1] |

| Ester Analog | HCT-8 | Colon Carcinoma | Data not specified | [2] |

| Ester Analog | Bel-7402 | Liver Carcinoma | Data not specified | [2] |

| Ester Analog | BGC-823 | Gastric Carcinoma | Data not specified | [2] |

| Amide Analog | HCT-8 | Colon Carcinoma | Data not specified | [2] |

| Amide Analog | Bel-7402 | Liver Carcinoma | Data not specified | [2] |

| Amide Analog | BGC-823 | Gastric Carcinoma | Data not specified | [2] |

| 1-Naphthalene carboxylate ester analog 31 | BGC-823 | Gastric Carcinoma | Strongest activity among tested analogs | [2] |

| Novel Saframycin A Analogs | HCT-116 | Colon Carcinoma | Potent inhibitors | [3] |

Table 2: In Vivo Antitumor Activity of Saframycin Analogs

| Compound/Analog | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |

| Saframycin A | ddY Mice | Ehrlich Ascites Carcinoma | 4.9 mg/kg (ip) LD50 | Highly active | [1] |

| Saframycin A | C3H/He Mice | P388 Leukemia | 10.5 mg/kg (ip) LD50 | Highly active | [1] |

| Saframycin A | C3H/He Mice | L1210 Leukemia | 9.7 mg/kg (iv) LD50 | Moderately active | [1] |

| Saframycin A | C3H/He Mice | B16 Melanoma | 9.7 mg/kg (iv) LD50 | Moderately active | [1] |

| Novel Saframycin A Analogs | BALB/c Mice | HCT-116 Solid Tumor | Daily administration | Potent antitumor activity with associated toxicity | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline based on standard practices and should be optimized for specific cell lines and compounds.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound analogs in a mouse xenograft model. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

-

Cell Preparation: Harvest cancer cells (e.g., HCT-116) from culture, wash with sterile PBS, and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.[4]

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude mice).[3][4]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]

-

Drug Administration: Administer the this compound analogs via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule (e.g., daily for a specific number of days). The control group should receive the vehicle alone.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[4]

-

Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The primary efficacy endpoint is often the inhibition of tumor growth in the treated group compared to the control group.

Signaling Pathways and Mechanisms of Action

Saframycin analogs exert their antitumor effects by modulating key signaling pathways involved in cell proliferation, survival, and stress responses. Unlike many conventional chemotherapeutics that directly damage DNA, saframycins appear to have a more nuanced mechanism of action.

Core Mechanism

The primary mode of action for saframycins involves the covalent binding to the minor groove of DNA, with a preference for GC-rich sequences. This interaction is thought to interfere with DNA-dependent processes such as transcription.[6]

Signaling Pathway Modulation

Recent studies suggest that the antitumor activity of saframycin analogs is also mediated by the modulation of intracellular signaling cascades.

-

Induction of Oxidative Stress and Protein Degradation Pathways: Saframycin A and its analogs have been shown to induce the overexpression of genes involved in glycolysis, oxidative stress, and protein degradation. This suggests that these compounds disrupt cellular homeostasis, leading to cell death.

-

Lack of DNA Damage Repair Gene Induction: Notably, these compounds do not appear to activate known DNA-damage repair genes, further distinguishing their mechanism from classical DNA-damaging agents.

-

PI3K/Akt/mTOR and MAPK Pathway Involvement: While direct evidence for this compound is still emerging, related compounds have been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways. These pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Visualizing the Network: Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound analogs and a typical experimental workflow for their evaluation.

Caption: Proposed mechanism of action for this compound analogs.

References

- 1. Sarsasapogenin Inhibits HCT116 and Caco-2 Cell Malignancy and Tumor Growth in a Xenograft Mouse Model of Colorectal Cancer by Inactivating MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of simplified ecteinascidin-saframycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Cell cycle arrest and apoptosis are early events in radiosensitization of EWS::FLI1+ Ewing sarcoma cells by Mithramycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Saframycin Derivatives and Their Bioactivity

Executive Summary: The saframycin family of tetrahydroisoquinoline alkaloids, isolated from Streptomyces lavendulae, has garnered significant interest in the field of drug discovery due to the potent antitumor properties of its members. While several saframycins, from A to S, have been identified, research has overwhelmingly concentrated on Saframycin A, the most biologically active compound in the series. Consequently, specific data regarding Saframycin E and its derivatives remain exceptionally scarce. This guide provides a comprehensive technical overview of the saframycin core, focusing on the synthesis, bioactivity, and mechanisms of action of the most studied derivatives, primarily those of Saframycin A, as a proxy for understanding the potential of the broader family. It summarizes key quantitative bioactivity data, details relevant experimental protocols, and visualizes the complex cellular pathways affected by these compounds, offering a valuable resource for researchers in oncology and medicinal chemistry.

Introduction to the Saframycin Family of Antibiotics

Saframycins are a class of heterocyclic quinone antibiotics produced by the bacterium Streptomyces lavendulae.[1] The family includes a range of related structures, designated Saframycin A, B, C, D, E, and others. The core structure is a pentacyclic skeleton biosynthesized from two tyrosine molecules, which form the characteristic bis-tetrahydroisoquinoline quinone system.[1] Among these, Saframycin A is recognized as the most potent derivative and has been the subject of extensive study.[1] Its structure features a crucial α-amino nitrile moiety at the C-21 position, which is fundamental to its biological activity.[1][2] The modification of the side chain at the C-25 position has been a primary strategy for generating novel derivatives with potentially altered or improved therapeutic profiles.[2]

Bioactivity of Saframycin Derivatives

The primary biological activity of saframycin derivatives is their potent cytotoxicity against a range of cancer cell lines. The antiproliferative effects are often observed at nanomolar to low micromolar concentrations. The structure-activity relationship (SAR) studies have revealed that the α-cyanoamine or α-carbinolamine group at C-21 is critical for high cytotoxic activity.[2] Modifications involving bulky substituents at either the C-14 position of the core skeleton or the C-25 position of the side chain typically lead to a reduction in cytotoxicity.[2]

Quantitative Bioactivity Data

The following tables summarize the in vitro cytotoxicity of selected saframycin derivatives against various cell lines.

Table 1: Cytotoxicity of Natural Saframycins and Synthetic Analogs

| Compound | Cell Line | Assay Type | IC50 Value | Citation |

| Saframycin A (SafA) | L1210 (Mouse Leukemia) | Growth Inhibition | 0.02 µg/mL | |

| Saframycin C | L1210 (Mouse Leukemia) | Growth Inhibition | 1.0 µg/mL | |

| Saframycin A (SafA) | CCY333 (Yeast) | Growth Inhibition | 0.9 µM | [3] |

| QAD (Analog) | CCY333 (Yeast) | Growth Inhibition | 0.4 µM | [3] |

Table 2: Cytotoxicity of Novel Hexacyclic Saframycin-Ecteinascidin Analogs

| Compound ID | Cell Line | IC50 Value (nM) | Citation |

| 20 | HCT-116 (Colon) | 12.4 | [4] |

| HepG2 (Liver) | 1.32 | [4] | |

| BGC-823 (Gastric) | 12.6 | [4] | |

| A2780 (Ovarian) | 10.5 | [4] | |

| 29 | HCT-116 (Colon) | 11.5 | [4] |

| HepG2 (Liver) | 15.8 | [4] | |

| BGC-823 (Gastric) | 28.1 | [4] | |

| A2780 (Ovarian) | 1.73 | [4] | |

| 30 | HCT-116 (Colon) | 20.3 | [4] |

| HepG2 (Liver) | 25.4 | [4] | |

| BGC-823 (Gastric) | 35.7 | [4] | |

| A2780 (Ovarian) | 7.00 | [4] |

Mechanism of Action

The mechanism of action for saframycins is multifaceted, extending beyond simple DNA damage to include interactions with key cellular proteins and the induction of widespread transcriptional changes.

DNA Alkylation

The classical and most established mechanism involves the covalent modification of DNA.[1] In the presence of a reducing agent, the α-cyanoamine at C-21 is eliminated, generating a reactive electrophilic iminium ion.[1] This intermediate then alkylates the N2 position of guanine bases within the minor groove of the DNA double helix, leading to the inhibition of DNA replication and transcription, and ultimately, cell death.[1]

Interaction with GAPDH and Transcriptional Reprogramming

More recent evidence points to a more complex mechanism. Studies using a saframycin-sensitive yeast strain revealed that exposure to Saframycin A or its potent analog, QAD, did not upregulate DNA-damage repair genes, which would be expected if DNA damage were the primary cytotoxic trigger.[3] Instead, these compounds induced a dramatic transcriptional response, including the overexpression of genes involved in glycolysis, oxidative stress, and protein degradation, and the repression of genes related to histones, biosynthesis, and cellular import machinery.[3]

This finding is corroborated by the identification of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a specific protein target.[5] Saframycin-DNA adducts form a ternary complex with GAPDH.[5] This interaction does not inhibit the metabolic function of GAPDH but rather promotes its translocation from the cytoplasm to the nucleus.[5] This suggests that the saframycin-DNA-GAPDH complex interferes with a yet-to-be-fully-elucidated nuclear function of GAPDH, potentially related to transcriptional regulation or apoptosis, which contributes significantly to the compounds' antiproliferative effects.[5]

Caption: Dual mechanism of action for Saframycin derivatives.

Synthesis and Experimental Protocols

The generation of novel saframycin derivatives relies on both biosynthetic and fully synthetic methodologies.

Synthesis Methodologies

Directed Biosynthesis: This method involves introducing amino acid analogs into the culture medium of the saframycin-producing organism, Streptomyces lavendulae. The bacterium's non-ribosomal peptide synthetase (NRPS) machinery incorporates these unnatural precursors into the saframycin backbone, leading to the production of novel derivatives with modified side chains.

Total Synthesis: More complex analogs are created through multi-step total chemical synthesis. A common strategy involves the stereoselective construction of the pentacyclic core using reactions like the Pictet-Spengler cyclization. Solid-phase synthesis has also been developed to enable the rapid and parallel construction of large libraries of saframycin analogs, facilitating extensive SAR studies. This approach often involves attaching an intermediate to a resin support and sequentially adding building blocks, analogous to peptide synthesis.

References

- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of GAPDH as a protein target of the saframycin antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Source and Fermentation of Saframycin Mx1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source, fermentation, and biosynthesis of Saframycin Mx1, a potent antitumor antibiotic. The information is tailored for professionals in the fields of microbiology, natural product chemistry, and drug development, offering detailed insights into the production and underlying biological pathways of this complex secondary metabolite.

Natural Source of Saframycin Mx1

Saframycin Mx1 is a heterocyclic quinone antibiotic naturally produced by the Gram-negative, soil-dwelling myxobacterium, Myxococcus xanthus.[1][2][3] Specifically, it was first isolated from the culture broth of Myxococcus xanthus strain Mx x48.[1][3] Myxobacteria are known for their complex social behaviors, including the formation of fruiting bodies, and are a rich source of novel secondary metabolites with diverse biological activities.[4] However, the production of Saframycin Mx1 appears to be rare among different M. xanthus strains.[2]

Fermentation of Myxococcus xanthus for Saframycin Mx1 Production

The cultivation of Myxococcus xanthus for the production of Saframycin Mx1 requires specific fermentation conditions and media compositions. While detailed quantitative optimization data for Saframycin Mx1 production is not extensively published, general protocols for the fermentation of M. xanthus to produce secondary metabolites provide a strong foundation.

Fermentation Media

Several media compositions have been reported for the cultivation of Myxococcus xanthus. The choice of medium can significantly impact the production of secondary metabolites. Two commonly used media are CTT and CYE.

| Component | CTT Medium | CYE Medium |

| Casitone | 10 g/L | 10 g/L |

| MgSO₄ | 8 mM | 8 mM |

| Tris-HCl (pH 7.6) | 10 mM | - |

| KH₂PO₄ | 1 mM | - |

| Yeast Extract | - | 5 g/L |

| Distilled Water | To 1 L | To 1 L |

Table 1: Composition of Common Fermentation Media for Myxococcus xanthus

A two-step cultivation strategy, termed 2PRIM-BOOST, has been shown to enhance the production of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) secondary metabolites in M. xanthus.[5] This involves an initial growth phase in a rich medium (like CYE) to accumulate biomass, followed by a production phase in a minimal medium.[5]

Fermentation Parameters

Optimal fermentation parameters are crucial for maximizing the yield of Saframycin Mx1. Based on general protocols for M. xanthus and related secondary metabolite production, the following conditions are recommended:

| Parameter | Recommended Value | Reference |

| Temperature | 30-32°C | [2] |

| pH | 7.2-7.6 | [2] |

| Agitation | 180-200 rpm | [2] |

| Fermentation Time | 96 hours (or longer) | [2] |

| Inoculum Size | 5-10% (v/v) |

Table 2: General Fermentation Parameters for Saframycin Mx1 Production

Note: Specific optimization of these parameters for Saframycin Mx1 production may be required to achieve maximum yields.

Experimental Protocols

Protocol for Fermentation of Myxococcus xanthus**

This protocol provides a general procedure for the cultivation of M. xanthus for the production of secondary metabolites, including Saframycin Mx1.

Materials:

-

Myxococcus xanthus strain (e.g., a known Saframycin Mx1 producer)

-

CTT or CYE medium (see Table 1 for composition)

-

Sterile baffled flasks

-

Shaking incubator

Procedure:

-

Prepare a seed culture by inoculating 50 mL of CTT or CYE medium in a 250 mL baffled flask with a fresh colony of M. xanthus.

-

Incubate the seed culture at 30-32°C with shaking at 200 rpm for 48-72 hours, or until the culture reaches the late logarithmic phase of growth.

-

Inoculate the production culture (e.g., 1 L of CTT or CYE medium in a 2 L baffled flask) with 5-10% (v/v) of the seed culture.

-

Incubate the production culture at 30-32°C with shaking at 180-200 rpm for 96 hours or longer. The production of Saframycin Mx1 is typically associated with the stationary phase of growth.

-

To enhance recovery, an adsorber resin (e.g., Amberlite XAD-16) can be added to the culture medium at the beginning of the fermentation to sequester the produced secondary metabolites.[2]

Protocol for Extraction and Purification of Saframycin Mx1

The following is a general protocol for the extraction and initial purification of Saframycin Mx1 from the fermentation broth. Further optimization may be necessary depending on the specific fermentation conditions and desired purity.

Materials:

-

Fermentation broth of M. xanthus

-

Organic solvents (e.g., ethyl acetate, methanol, chloroform)

-

Rotary evaporator

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

If an adsorber resin was used, separate the resin from the culture broth by filtration.

-

Extract the resin and the cell biomass with methanol or acetone.

-

If no resin was used, extract the whole fermentation broth (cells and supernatant) with an equal volume of ethyl acetate.

-

Separate the organic phase and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Preliminary Purification (Column Chromatography):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Apply the dissolved extract to a silica gel column.

-

Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, to separate the components based on polarity.

-

Collect fractions and analyze them for the presence of Saframycin Mx1 using Thin Layer Chromatography (TLC) or HPLC.

-

-

Final Purification (HPLC):

-

Pool the fractions containing Saframycin Mx1 and concentrate them.

-

Further purify the enriched fraction by preparative HPLC on a C18 column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile and water, for elution.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to Saframycin Mx1.

-

Confirm the identity and purity of the isolated Saframycin Mx1 using spectroscopic methods such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR).

-

Biosynthesis of Saframycin Mx1

The biosynthesis of Saframycin Mx1 is a complex process involving a nonribosomal peptide synthetase (NRPS) system.[6] The core structure of Saframycin is derived from amino acid precursors.

Biosynthetic Gene Cluster

The biosynthetic gene cluster for Saframycin Mx1 in Myxococcus xanthus has been identified and partially characterized.[6] It contains genes encoding the key enzymes responsible for the assembly of the molecule. The main components of this cluster include:

-

safA and safB : These genes encode the large, modular NRPS enzymes, SafA and SafB, which are responsible for the selection and condensation of the amino acid building blocks.[7]

-

safC : This gene encodes an O-methyltransferase, SafC, which is involved in the modification of one of the amino acid precursors.[8][9]

Proposed Biosynthetic Pathway

The biosynthesis of Saframycin Mx1 is initiated with the modification of amino acid precursors, followed by their assembly on the NRPS scaffold.

Figure 1: Proposed biosynthetic pathway of Saframycin Mx1.

The initial step in the pathway is believed to be the hydroxylation of L-tyrosine to L-DOPA, which is then O-methylated by the enzyme SafC to form 4-O-methyl-L-DOPA.[8][9] This modified tyrosine, along with other amino acids such as alanine and glycine, is then sequentially assembled by the NRPS machinery (SafA and SafB) to form a linear tetrapeptide intermediate.[6] Subsequent intramolecular cyclizations and oxidative modifications lead to the final complex pentacyclic structure of Saframycin Mx1.

Experimental Workflow for Biosynthetic Studies

Figure 2: General experimental workflow for elucidating the biosynthetic pathway of Saframycin Mx1.

This guide provides a foundational understanding of the natural source and fermentation of Saframycin Mx1. Further research into the optimization of fermentation conditions and detailed biochemical characterization of the biosynthetic enzymes will be crucial for enhancing the production of this promising antitumor agent for potential therapeutic applications.

References

- 1. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new Myxococcus xanthus gene cluster for the biosynthesis of the antibiotic saframycin Mx1 encoding a peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of SafC, a Catechol 4-O-Methyltransferase Involved in Saframycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]